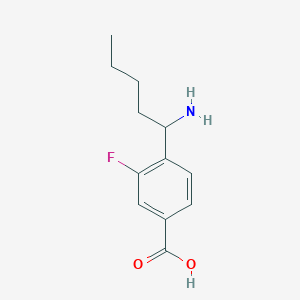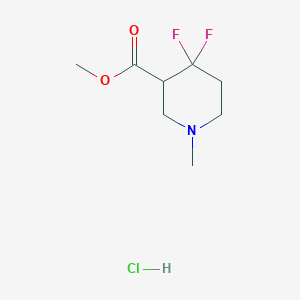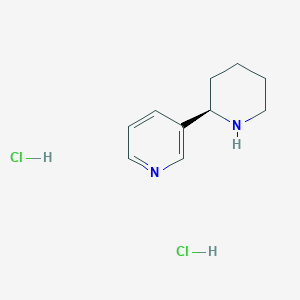
(R)-3-(Piperidin-2-YL)pyridine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Piperidin-2-YL)pyridine 2hcl is a chiral compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring. The presence of two hydrochloride groups enhances its solubility in water, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-2-YL)pyridine 2hcl typically involves the reaction of ®-2-(Piperidin-2-YL)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves:
Starting Materials: ®-2-(Piperidin-2-YL)pyridine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the starting materials.
Purification: The product is purified through recrystallization or other suitable methods to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-2-YL)pyridine 2hcl involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
化学反応の分析
Types of Reactions
®-3-(Piperidin-2-YL)pyridine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
®-3-(Piperidin-2-YL)pyridine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-3-(Piperidin-2-YL)pyridine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
類似化合物との比較
®-3-(Piperidin-2-YL)pyridine 2hcl can be compared with other similar compounds such as:
®-2-(Piperidin-2-YL)pyridine: Similar structure but lacks the hydrochloride groups, affecting its solubility and reactivity.
(S)-3-(Piperidin-2-YL)pyridine 2hcl: The enantiomer of the compound, which may have different biological activities and properties.
The uniqueness of ®-3-(Piperidin-2-YL)pyridine 2hcl lies in its chiral nature and the presence of hydrochloride groups, which enhance its solubility and make it suitable for a wide range of applications.
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
3-[(2R)-piperidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m1../s1 |
InChIキー |
YVAXNODSVITPGV-YQFADDPSSA-N |
異性体SMILES |
C1CCN[C@H](C1)C2=CN=CC=C2.Cl.Cl |
正規SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
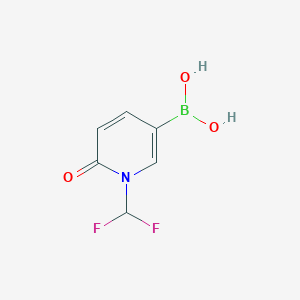
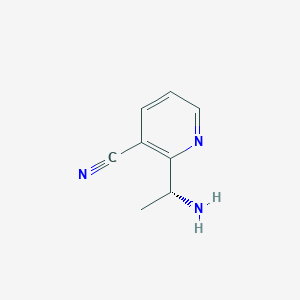
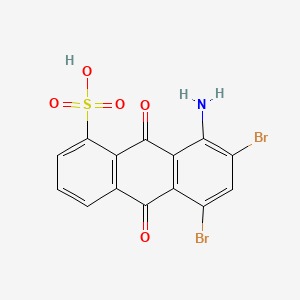
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)

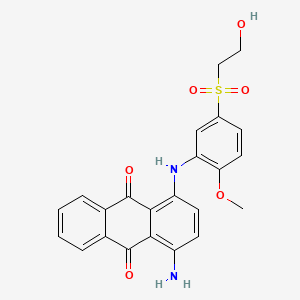
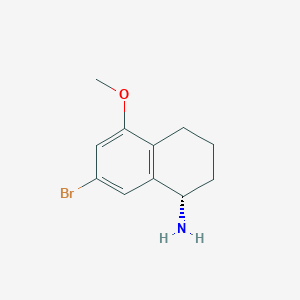
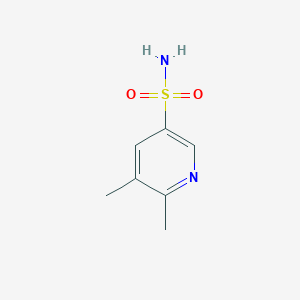

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
